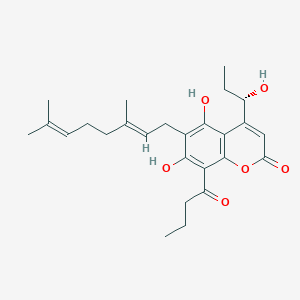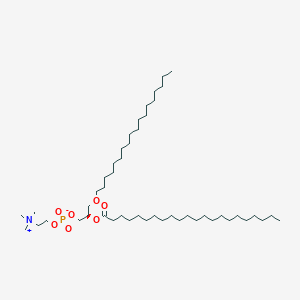
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-40:0 in which the acyl groups specified at positions 1 and 2 are octadecyl and docosanoyl respectively. It is a phosphatidylcholine O-40:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Scientific Research Applications
Interaction with Potassium Channels
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine, an ether-linked phospholipid, has been shown to interact with plasma membrane ion channels and modulate their function. This interaction has been specifically noted in the context of the SK3/KCa2.3 potassium channel, which is a new cellular target for the phospholipid edelfosine (Potier et al., 2011).
Effects on Exocrine Secretory Glands
The compound and its analogs have shown to stimulate the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects are indicative of the phospholipid's influence on calcium and lipid metabolism, comparable to those produced by acetylcholine (Söling et al., 1984).
Impact on Leukocytes
In studies on human neutrophils, this compound has demonstrated chemokinetic and chemotactic properties. It suggests a specific interaction with a common receptor on the neutrophil membrane, which may contribute significantly to leukocyte accumulation at inflammatory sites (Czarnetzki & Benveniste, 1981).
Role in Membrane Damage of Leukemic Cells
An important application is in the study of membrane damage in leukemic cells. This phospholipid has been observed to cause morphological alterations in leukemic cell membranes, potentially contributing to cell viability loss (Noseda et al., 1989).
Inhibition of Enzymes in Macrophages
This compound has been found to inhibit enzymes like arachidonoyl-CoA: 1-acyl-sn-glycero-3-phosphocholine acyltransferase in bone-marrow-derived murine macrophages. This enzyme is involved in the control of arachidonic acid availability, a precursor for icosanoids (Herrmann et al., 1986).
Influencing Calcium Fluxes in Endothelial Cells
This phospholipid can significantly affect calcium uptake in human endothelial cells, indicating its potential impact on cellular signaling and functions (Bussolino et al., 1985).
properties
Product Name |
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C48H98NO7P |
Molecular Weight |
832.3 g/mol |
IUPAC Name |
[(2R)-2-docosanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H98NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h47H,6-46H2,1-5H3/t47-/m1/s1 |
InChI Key |
UWZMUJQZEJOLID-QZNUWAOFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




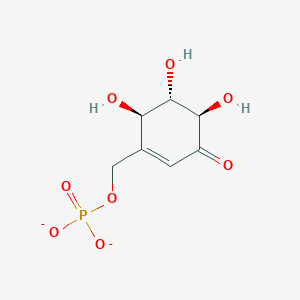
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
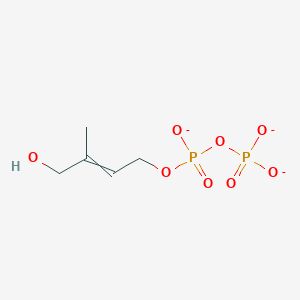

![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
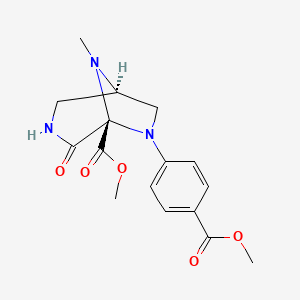
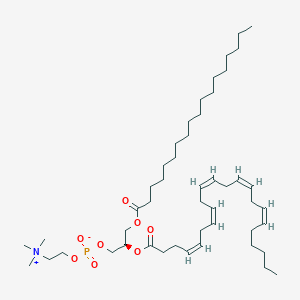
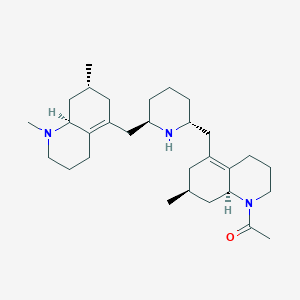
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
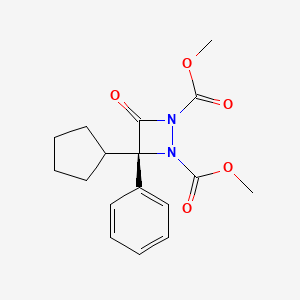
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
